(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C20H20N2O3S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-16-10-7-14(11-17(16)24-3)12-18-19(23)22-20(26-18)21-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,21,22,23)/b18-12- |
InChI Key |
DCUJHCNIYYDPDZ-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with new functional groups.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity :
- Studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. Research highlights its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues in clinical settings .
-
Anticancer Properties :
- Thiazole derivatives are recognized for their anticancer activities. Preliminary studies have demonstrated that (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one can induce apoptosis in cancer cell lines. This property may be attributed to its ability to interfere with cell cycle regulation and promote programmed cell death, making it a candidate for further exploration in cancer therapy .
- Anti-inflammatory Effects :
Agricultural Applications
-
Pesticidal Activity :
- The compound's structure suggests potential use as a botanical pesticide. It may exhibit insecticidal properties against common agricultural pests, contributing to integrated pest management strategies. Its effectiveness against specific pests could provide an eco-friendly alternative to synthetic pesticides, aligning with the growing demand for sustainable agricultural practices .
- Plant Growth Regulation :
Antimicrobial Efficacy Study
A recent study explored the antimicrobial efficacy of various thiazole derivatives, including (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one. The results indicated a significant reduction in bacterial colony counts when treated with the compound at specific concentrations, demonstrating its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity Investigation
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The findings suggest that further development could lead to novel anticancer therapies targeting specific cancer types resistant to conventional treatments.
Pesticidal Activity Assessment
Field trials assessing the effectiveness of the compound as a pesticide showed promising results in reducing pest populations while maintaining beneficial insect species. This study emphasized the importance of developing environmentally friendly pest control methods using naturally derived compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one: shares structural similarities with other thiazole derivatives such as benzothiazoles and thiazolidinones.
Uniqueness
The uniqueness of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its combination of ethoxy, methoxy, and methylphenyl groups with the thiazole ring makes it a versatile compound for various applications.
Biological Activity
The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H19N2O3S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one |
| InChI Key | UYZBRTSDVRBRFU-BOPFTXTBSA-N |
Structural Representation
The structural formula of the compound reveals a complex arrangement that contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of thiazole derivatives, including our compound, it was found to inhibit the growth of several bacterial strains effectively. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes within the bacteria .
Anticancer Activity
The anticancer potential of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has been investigated in various cancer cell lines. The compound appears to induce apoptosis in cancer cells through multiple pathways.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Anti-inflammatory Properties
Additionally, this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
Summary of Key Studies
Notable Research Highlights
- A study demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Another investigation highlighted its ability to synergize with existing chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, starting with the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide derivatives under acidic reflux conditions (e.g., acetic acid with sodium acetate) to form intermediate hydrazones. Cyclization is then achieved using reagents like chloroacetic acid. Key factors include:
- Reaction temperature : Reflux (110–120°C) enhances cyclization efficiency .
- Catalysts : Sodium acetate or triethylamine improves reaction kinetics .
- Purification : Recrystallization (DMF/ethanol mixtures) or column chromatography ensures >95% purity .
Advanced: How can researchers optimize multi-step synthesis protocols using modern catalytic systems or continuous flow reactors?
Optimization strategies include:
- Flow chemistry : Continuous flow reactors enable precise control of temperature and residence time, reducing side reactions (e.g., hydrolysis of the thiazole ring) .
- Catalytic systems : Palladium-based catalysts or ionic liquids can enhance intermediate coupling reactions (e.g., forming the benzylidene group) while minimizing byproducts .
- In-line analytics : Real-time HPLC or FTIR monitoring allows rapid adjustments to reaction parameters .
Basic: What spectroscopic techniques confirm the Z-configuration of the benzylidene moiety and overall structure?
- ¹H NMR : The coupling constant (J) between the benzylidene proton and adjacent groups (J ≈ 12–14 Hz for Z-isomers) confirms stereochemistry .
- IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) validate the thiazole ring .
- 13C NMR : Signals at δ 165–175 ppm confirm the thiazolidinone carbonyl .
Advanced: How do molecular docking and surface plasmon resonance (SPR) elucidate mechanisms of action?
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes, identifying key interactions (e.g., hydrogen bonding with methoxy groups) .
- SPR : Quantifies real-time binding kinetics (ka/kd) to immobilized receptors, revealing nanomolar-level affinity for cancer-related proteins .
Basic: What methods assess solubility and stability under physiological conditions?
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Stability : Forced degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify hydrolytic or oxidative degradation products .
Advanced: What strategies mitigate hydrolytic degradation of the thiazole ring?
- Structural modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position of the benzylidene moiety reduces ring strain .
- Prodrug design : Masking the thiazole carbonyl as an ester improves stability in acidic environments .
Basic: How do structural analogs with varying substituents differ in biological activity?
- Halogenation : Bromine or chlorine at the benzylidene position enhances antimicrobial activity (MIC ≤ 2 µg/mL) by increasing lipophilicity .
- Methoxy groups : 3,4-Dimethoxy substitutions improve COX-2 inhibition (IC₅₀ = 0.8 µM) via hydrophobic interactions .
Advanced: How to design SAR studies evaluating pharmacophoric contributions of substituents?
- Fragment-based design : Systematically replace substituents (e.g., ethoxy → isopropoxy) and assay activity against enzyme panels .
- 3D-QSAR models : CoMFA or CoMSIA maps electrostatic/hydrophobic fields to predict activity cliffs .
Basic: What in vitro assays evaluate anticancer or antimicrobial activity?
- Anticancer : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC₅₀ calculation) .
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and C. albicans (ATCC 90028) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Model standardization : Use isogenic cell lines (e.g., NCI-60 panel) to minimize variability .
- Meta-analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends from disparate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
